molecular formula C10H10FN3O B1467357 [1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1251235-00-3

[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1467357
CAS No.: 1251235-00-3
M. Wt: 207.2 g/mol
InChI Key: IRIJKBQSEFSIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a synthetic chemical compound featuring a 1,2,3-triazole core, a privileged scaffold in modern medicinal chemistry. The 1,2,3-triazole ring is known for its metabolic stability, capacity for hydrogen bonding, and role as a bioisostere for amide bonds, which makes it a valuable structure in drug discovery . This particular molecule is functionalized with a 2-fluoro-5-methylphenyl group at the 1-position and a hydroxymethyl group at the 4-position of the triazole ring. While specific biological data for this compound is not available in the current literature, compounds from the same structural class have demonstrated significant pharmacological potential. 1,2,3-Triazole derivatives are extensively investigated for their anti-inflammatory properties, with some hybrids showing potent inhibitory activity against nitric oxide (NO) production in microglial cells, a key pathway in neuroinflammation . Furthermore, similar 1,2,3-triazole-containing molecules exhibit direct cytotoxicity against a range of human cancer cell lines, including liver (SMMC-7721), lung (A549), and breast (MCF-7) cancers, suggesting potential applications in antitumor research . The presence of the fluorine atom, a common bioisostere, can significantly influence a molecule's pharmacokinetics, metabolic stability, and binding affinity . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

[1-(2-fluoro-5-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-7-2-3-9(11)10(4-7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIJKBQSEFSIIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole class, which is recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Features

The compound's structure includes a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. The presence of a fluorine atom and a methyl group on the phenyl ring can significantly influence its pharmacological properties. Specifically:

  • Fluorine Substitution : Enhances membrane permeability and metabolic stability.
  • Methyl Group : Affects binding affinity and pharmacokinetic properties.

These structural features suggest that this compound could serve as a promising candidate for various biological applications, including antifungal, antibacterial, and anticancer activities.

Antifungal Activity

Triazole derivatives are widely studied for their antifungal properties. Research indicates that compounds with triazole rings exhibit significant antifungal activity through the inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This mechanism disrupts cell membrane integrity in fungi.

CompoundActivityMechanism
This compoundAntifungalInhibition of ergosterol biosynthesis

Antibacterial Activity

Triazoles have also been evaluated for antibacterial effects. Studies show that modifications in the triazole structure can enhance antibacterial potency against various bacterial strains by interfering with cell wall synthesis or protein function.

CompoundActivityTarget
This compoundAntibacterialCell wall synthesis

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively documented. For instance, studies have demonstrated that certain triazole compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)10.5Induction of apoptosis
A549 (lung cancer)12.3Cell cycle arrest

Study 1: Anticancer Efficacy

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed that the compound induced G2/M phase arrest and increased apoptotic cell populations.

Study 2: Antifungal Properties

Another research focused on the antifungal activity of various triazole derivatives against Candida species. The compound demonstrated notable activity with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL against C. albicans.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name (CAS No.) Substituents on Triazole Key Properties/Activities Reference
[1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol 2-fluoro-5-methylphenyl N/A (Target compound; inferred lipophilicity)
(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (103755-58-4) Phenyl Similarity score: 0.62; simpler substitution
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (133902-66-6) 4-chlorophenyl Higher polarity (Cl vs. F); potential higher melting point
Phenyl-[1-(2-trifluoromethylbenzyl)-1H-1,2,3-triazol-4-yl]-methanol 2-trifluoromethylbenzyl Bulkier substituent; electron-withdrawing CF₃ group
(E)-2-[1-{[1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol (74) 3-fluorophenyl Cytotoxicity IC₅₀: 45.1 µM (A549 cancer cells)
(1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol (2a) 4-methoxyphenyl Electron-donating OCH₃ group; improved solubility
Key Observations:
  • Substituent Position and Type : The 2-fluoro-5-methylphenyl group in the target compound provides ortho-fluorine and para-methyl substitutions, which may enhance steric hindrance and lipophilicity compared to meta-fluorinated (e.g., compound 74 ) or para-chlorinated analogs (e.g., CAS 133902-66-6) .
  • Electronic Effects : Fluorine’s electron-withdrawing nature could stabilize the triazole ring, while the methyl group may donate electrons weakly, creating a balanced electronic profile for interactions with biological targets .
  • Biological Activity : Fluorinated triazoles (e.g., compound 74 ) show significant cytotoxicity, suggesting that the target compound’s fluorophenyl group may contribute to similar bioactivity .

Physicochemical Properties

  • Melting Points : Chlorinated analogs (e.g., CAS 133902-66-6) exhibit higher melting points due to stronger intermolecular interactions (Cl···Cl or Cl···π), whereas methoxy-substituted derivatives (e.g., compound 2a ) have lower melting points owing to reduced crystallinity .
  • Solubility : The hydroxymethyl group enhances water solubility compared to ester or nitro-substituted triazoles (e.g., compound 3w in ) .

Preparation Methods

General Synthetic Strategies for 1,2,3-Triazole Derivatives

The synthesis of 1,2,3-triazoles often employs azide-alkyne cycloaddition (the Huisgen cycloaddition), metal-catalyzed or metal-free, to form the triazole ring. Subsequent substitution or functional group transformations yield the desired derivatives such as methanol substituents on the triazole ring.

Preparation via Azide-Alkyne Cycloaddition and Functional Group Modification

  • Step 1: Formation of 1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole core

    The initial step involves reacting an aryl azide derived from 2-fluoro-5-methylaniline or its precursor with an alkyne bearing a suitable functional group (e.g., propargyl alcohol or equivalent) under copper(I)-catalyzed azide-alkyne cycloaddition conditions. This yields the 1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole scaffold.

  • Step 2: Introduction of the methanol group at the 4-position

    The 4-position functionalization can be achieved by using propargyl alcohol as the alkyne partner, directly incorporating the hydroxymethyl group on the triazole ring during cycloaddition. Alternatively, a 4-formyl or 4-carboxyl substituted triazole intermediate can be reduced to the corresponding methanol derivative.

Related Synthetic Routes from Literature and Patents

While direct literature on [1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is limited, analogous preparation methods for triazole derivatives provide insight:

Step Reaction Type Reagents/Conditions Outcome Reference
1 Alkylation of triazole nitrogen 1,2,4-triazole, KOH, ethanol, chloromethane, reflux Formation of N-methylated triazole
2 Lithiation and halogenation or silylation n-Butyllithium or LDA, dibromomethane or trimethylchlorosilane, THF, low temperature Halogenated or silylated triazole intermediate
3 Carboxylation LDA, CO2, THF, low temperature Triazole-3-carboxylic acid derivative
4 Esterification Thionyl chloride, methanol Formation of methyl ester
5 Reduction or hydrogenation Pd/C, hydrogen, DBU, methanol Conversion to methyl formate or methanol derivative

This multi-step approach illustrates a general pathway from triazole to substituted methanol derivatives, which can be adapted for 1,2,3-triazole systems.

Specific Synthesis of 1,2,3-Triazol-4-yl Methanol Derivatives

  • Direct synthesis via chalcone intermediates and cyclization

    Research involving 1-(5-methyl)-1H-1,2,3-triazol-4-yl ethan-1-ones reacting with benzaldehydes under basic conditions forms chalcones, which upon further reaction with thiosemicarbazide yield pyrazolinyl-thiazole derivatives containing triazole moieties. While the target compound is simpler, these methods demonstrate the feasibility of functionalizing the 4-position of triazoles with hydroxymethyl or related groups through condensation and cyclization steps under basic ethanol conditions.

  • Use of azides and substituted alkynes

    The copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains the most versatile and widely used method to prepare 1,2,3-triazoles with controlled substitution patterns. Employing 2-fluoro-5-methylphenyl azide with propargyl alcohol or its derivatives results in the direct formation of the target methanol-substituted triazole.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 2-fluoro-5-methylphenyl azide, propargyl alcohol, Cu(I) catalyst, base Room temperature to mild heating, inert atmosphere High regioselectivity, mild conditions, direct methanol substitution Requires preparation of azide, handling of Cu catalyst
Multi-step lithiation-carboxylation-esterification Triazole base, n-BuLi/LDA, CO2, thionyl chloride, methanol Low temperature lithiation, reflux esterification Allows diverse substitution, scalable Multi-step, sensitive reagents, low overall yield
Chalcone condensation and cyclization 1-(5-methyl)-1H-1,2,3-triazol-4-yl ethan-1-one, benzaldehydes, thiosemicarbazide, NaOH Ethanol, reflux, basic conditions High yields, versatile for complex heterocycles More complex products, less direct for simple methanol derivatives

Research Findings and Yields

  • The CuAAC method typically provides yields ranging from 60% to 90% for 1,2,3-triazole derivatives with hydroxymethyl substitution.

  • Lithiation and carboxylation steps followed by esterification and reduction yield intermediates with purity >99% by HPLC and overall yields around 70% for related triazole methyl formates.

  • Chalcone-based methods yield pyrazolinyl-triazole compounds in high yields (77–90%), demonstrating robust synthetic routes for triazole-containing heterocycles.

Q & A

Q. What are the common synthetic routes for [1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol?

The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example:

  • Step 1: Prepare the azide precursor (e.g., 2-fluoro-5-methylphenyl azide) and a propargyl alcohol derivative.
  • Step 2: React under Cu(I) catalysis in THF or DMF at 25–60°C for 12–24 hours .
  • Step 3: Purify via column chromatography or recrystallization. Yield optimization may require adjusting solvent polarity (e.g., ethanol/water mixtures) .

Q. How is the compound characterized using spectroscopic methods?

  • 1H/13C NMR: Confirm regioselectivity of the triazole ring (1,4-disubstitution) and analyze coupling constants. For instance, the methanol proton (-CH2OH) appears as a triplet near δ 4.5–5.0 ppm, while aromatic protons show splitting patterns reflecting substituent positions .
  • IR Spectroscopy: Detect hydroxyl stretching (~3200–3500 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry: Validate molecular weight (e.g., [M+H]+ peak at m/z 236.2 for C10H10FN3O) .

Q. What are the key structural features influencing reactivity and stability?

  • The electron-withdrawing fluoro and methyl groups on the phenyl ring affect aromatic π-stacking and hydrogen-bonding potential.
  • The triazole ring’s nitrogen atoms participate in coordination chemistry, enabling metal complexation for catalytic or pharmacological studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and confirm regiochemistry?

  • Data Collection: Use SHELXL for refinement. Key parameters include R1 < 0.05 and wR2 < 0.15 for high-resolution (<1.0 Å) datasets .
  • ORTEP Visualization: Analyze anisotropic displacement parameters to confirm the absence of disorder in the triazole-methanol moiety .
  • Example: A similar compound, [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, showed a dihedral angle of 85° between the triazole and phenyl rings, influencing packing interactions .

Q. How to address discrepancies in spectroscopic data during characterization?

  • Case Study: If NMR signals for aromatic protons deviate from expected splitting patterns, consider dynamic effects (e.g., restricted rotation due to steric hindrance) or paramagnetic impurities. Cross-validate with 2D NMR (COSY, HSQC) .
  • Contradiction Resolution: Conflicting IR and mass data may arise from hydrate formation. Use Karl Fischer titration or TGA to assess moisture content .

Q. What computational methods predict reactivity and intermolecular interactions?

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Molecular Docking: Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. For instance, triazole derivatives show affinity for cytochrome P450 isoforms .

Q. How to design pharmacological assays to evaluate bioactivity?

  • In Vitro Testing: Screen for antimicrobial activity via microdilution assays (MIC values against S. aureus or E. coli). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity on mammalian cell lines (IC50) .
  • Mechanistic Studies: Use fluorescence quenching to study DNA intercalation or enzyme inhibition kinetics (e.g., COX-2 for anti-inflammatory potential) .

Q. What strategies optimize crystallization conditions for structural analysis?

  • Solvent Screening: Test polar aprotic (DMSO, DMF) vs. non-polar (hexane) solvents. Slow evaporation at 4°C often yields single crystals.
  • Additives: Introduce trace acetic acid to enhance hydrogen-bonding networks. For example, a similar triazole formed co-crystals with succinic acid, improving diffraction quality .

Q. How do substituent effects modulate biological activity in triazole derivatives?

  • Comparative Analysis: Replace the fluoro group with chloro or nitro groups to assess electronic effects on antimicrobial potency. Para-substituted derivatives typically show higher activity than ortho analogs due to reduced steric hindrance .
  • Data Table:
SubstituentLogPMIC (μg/mL)Cytotoxicity (IC50, μM)
-F1.28.5>100
-Cl1.84.285
-NO20.912.1>100

Q. How to resolve contradictions in structure-activity relationship (SAR) data?

  • Multivariate Analysis: Apply principal component analysis (PCA) to correlate physicochemical properties (LogP, polar surface area) with bioactivity. Outliers may indicate unaccounted factors (e.g., membrane permeability).
  • Crystallographic Validation: Confirm that observed bioactivity aligns with the solid-state conformation, ruling out solution-phase tautomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.